molecular formula C8H12N4O B594885 N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1338247-56-5

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B594885
CAS No.: 1338247-56-5
M. Wt: 180.211
InChI Key: LEVWIZUVLBWGTP-UHFFFAOYSA-N
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Description

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide typically involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromopropylamine in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile . The key step in the synthesis is the selective reduction of the intermediate using phenylsilane and nickel chloride, which yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-12-3-2-10-5-7(6)12/h4,10H,2-3,5H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWIZUVLBWGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2CNCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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